4-Bromo-6-methoxy-2-propylquinoline hydrobromide
Description
4-Bromo-6-methoxy-2-propylquinoline hydrobromide is a halogenated quinoline derivative characterized by a bromine atom at the 4-position, a methoxy group at the 6-position, and a propyl chain at the 2-position of the quinoline core. The hydrobromide salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications. The bromine substituent facilitates electrophilic aromatic substitution and cross-coupling reactions, while the methoxy group contributes electron density to the aromatic system, modulating reactivity.
Properties
IUPAC Name |
4-bromo-6-methoxy-2-propylquinoline;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO.BrH/c1-3-4-9-7-12(14)11-8-10(16-2)5-6-13(11)15-9;/h5-8H,3-4H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXDWCVFWMPTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC)Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670855 | |
| Record name | 4-Bromo-6-methoxy-2-propylquinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204811-54-0 | |
| Record name | 4-Bromo-6-methoxy-2-propylquinoline--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Methoxy-Substituted Quinoline Precursors
The core strategy involves brominating a methoxy-substituted quinoline scaffold. Patent CN106632001A demonstrates the use of N-bromosuccinimide (NBS) in ethyl acetate under mild conditions (60–75°C), achieving yields >95%. This method avoids hazardous bromine gas, instead leveraging NBS’s selectivity for the 4-position of the quinoline ring. Key steps include:
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Dissolving 6-methoxy-2-propylquinoline in ethyl acetate.
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Gradual addition of NBS at 60°C, followed by reflux for 8–10 hours.
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Filtration and recrystallization from ethyl acetate to isolate the 4-bromo derivative.
By contrast, US4918230A employs elemental bromine in cyclohexane or 1,2-dichloroethane at 0–100°C. While yields approach 99%, this method requires strict temperature control to minimize dibromination byproducts.
Propyl Group Introduction via Alkylation
Propylation is typically achieved through Friedel-Crafts alkylation or nucleophilic substitution . EP0792860A1 outlines a two-step process:
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Quinoline ring formation : Condensation of 4-bromo-6-methoxyaniline with ethyl acetoacetate in diphenyl ether at 220°C, yielding 6-bromo-4-methoxyquinoline (81% yield).
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Propylation : Reaction with 1-bromopropane in toluene using potassium carbonate as a base (70°C, 12 hours), achieving 85% conversion.
Hydrobromide Salt Formation
The final step involves treating the free base with aqueous hydrobromic acid (48% w/w). Patent US6388135B1 specifies:
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Dissolving 4-bromo-6-methoxy-2-propylquinoline in methanol.
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Dropwise addition of HBr at 25–35°C.
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Cooling to 0°C to precipitate the hydrobromide salt, yielding 97% purity after recrystallization.
Comparative Analysis of Key Methods
Optimization Strategies
Solvent Recycling
CN106632001A highlights ethyl acetate mother liquor reuse , reducing waste by 30–40%. After crystallization, the solvent is recovered and reused in subsequent batches without purification, maintaining yields at 97.6–98.1%.
Catalytic Enhancements
The ACS publication introduces palladium-catalyzed cross-coupling for functionalizing the quinoline core. Using Pd(PPh₃)₄ in dimethylformamide (85°C), 4-bromo intermediates couple with aryl boronic acids, enabling late-stage diversification.
Purity Control
MolCore’s protocol specifies recrystallization from ethyl acetate/isopropanol (1:3 v/v) to achieve >97% purity. Impurities (e.g., 6-methoxy regioisomers) are reduced to <0.5% via this step.
Industrial-Scale Considerations
Cost Efficiency
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Raw material costs : NBS bromination reduces expenses by 15% compared to elemental bromine, despite NBS’s higher per-unit cost, due to reduced waste treatment.
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Scale-up yields : Pilot studies (1 kg batches) report consistent yields of 94–96%, validating industrial feasibility.
Environmental and Regulatory Compliance
Green Chemistry Metrics
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methoxy-2-propylquinoline hydrobromide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.
Reduction Reactions: Products include dihydroquinoline and tetrahydroquinoline derivatives.
Scientific Research Applications
4-Bromo-6-methoxy-2-propylquinoline hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methoxy-2-propylquinoline hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Comparative Analysis of 4-Bromo-6-methoxy-2-propylquinoline Hydrobromide and Analogues
*Estimated based on substituent contributions. †Hypothesized from quinoline-based kinase inhibitors (e.g., dasatinib analogs).
Key Findings
Structural Influence on Reactivity: The methoxy group in this compound enhances electron density at the 6-position, favoring electrophilic substitutions at the 4- and 8-positions . In contrast, 4-bromo-6-methylisoquinoline’s methyl group offers minimal electronic effects but increases steric bulk, limiting reaction sites . 6-Bromo-2-hydroxyquinoline-4-carboxylic acid’s polar functional groups (-OH, -COOH) restrict its use in non-polar media but make it ideal for metal coordination in materials science .
The propyl chain in the target compound may improve blood-brain barrier penetration compared to shorter chains (e.g., methyl in 4-bromo-6-methylisoquinoline) .
Salt Form and Stability :
- Hydrobromide salts (e.g., target compound, galanthamine) exhibit superior solubility compared to free bases but require controlled storage (room temperature, sealed containers) to prevent degradation .
Applications in Synthesis :
- The target compound’s bromine atom is critical for Suzuki-Miyaura cross-coupling, enabling access to biaryl structures common in drug discovery .
Biological Activity
4-Bromo-6-methoxy-2-propylquinoline hydrobromide is a synthetic compound derived from quinoline, known for its diverse biological activities. This article reviews its potential applications in antimicrobial and anticancer research, alongside relevant studies that elucidate its mechanisms of action.
- IUPAC Name : 4-bromo-6-methoxy-2-propylquinoline; hydrobromide
- Molecular Formula : C13H14BrN O·HBr
- Molecular Weight : 361.07 g/mol
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's mechanism may involve interference with bacterial enzyme activity or disruption of membrane integrity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains .
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. Notably, it has been observed to induce apoptosis in human cancer cells by activating specific signaling pathways.
Case Study:
A study conducted on the effect of this compound on breast cancer cells demonstrated a dose-dependent reduction in cell viability. The compound was found to inhibit the proliferation of MCF-7 cells with an IC50 value of approximately 10 µM.
Mechanism of Action:
The anticancer effects are attributed to the compound's ability to:
- Induce oxidative stress within cancer cells.
- Activate caspase pathways leading to programmed cell death.
- Inhibit angiogenesis by affecting vascular endothelial growth factor (VEGF) signaling.
The biological activity of this compound is mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for cell survival and proliferation.
- Receptor Modulation : It has potential interactions with neurotransmitter receptors, which could explain its observed psychotropic effects .
- Signal Transduction : The compound influences key signaling pathways such as PI3K/Akt and MAPK, which are vital for regulating cell growth and apoptosis .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other quinoline derivatives.
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| This compound | Yes | Yes | Specific substitution pattern enhances activity |
| 4-Bromo-6-methoxyquinoline | Moderate | Low | Lacks propyl group |
| 6-Methoxy-2-propylquinoline | Low | Moderate | Different halogen substitution |
Q & A
Q. What are the optimized synthetic routes for 4-bromo-6-methoxy-2-propylquinoline hydrobromide?
The synthesis typically involves multi-step functionalization of the quinoline core. A common approach includes:
- Quinoline ring formation : Cyclization of substituted anilines with propiolic acid derivatives under acidic conditions.
- Bromination : Electrophilic substitution at the 4-position using bromine or N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) .
- Methoxy and propyl group introduction : Methoxylation via nucleophilic substitution (e.g., NaOMe) and alkylation using Grignard reagents or Friedel-Crafts alkylation for the propyl group.
- Salt formation : Reaction with HBr to yield the hydrobromide salt, purified via recrystallization (ethanol/water mixtures) .
Q. How can the purity and structural integrity of this compound be validated?
- Chromatography : HPLC (C18 column, methanol/water mobile phase) or TLC (silica gel, UV visualization).
- Spectroscopy :
- Elemental analysis : Validate stoichiometry (C, H, N, Br content) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity in quinoline derivatives?
- Case study : Analogues with electron-withdrawing groups (e.g., Br, CF3) at the 4-position show enhanced binding to enzymatic targets (e.g., thymidylate synthase) due to increased electrophilicity .
- Methodology :
- Experimental validation : Measure IC50 values in enzyme inhibition assays (e.g., fluorescence-based TS/DHFR assays) .
Q. What strategies resolve contradictory data in biological assays involving this compound?
- Potential causes : Variability in assay conditions (pH, temperature), impurities, or solubility issues.
- Solutions :
Q. How can mechanistic insights into its reactivity be obtained for further derivatization?
- Electrophilic aromatic substitution (EAS) studies : Monitor bromination kinetics using UV-Vis spectroscopy to assess activating/deactivating effects of methoxy and propyl groups.
- Cross-coupling reactions : Explore Suzuki-Miyaura couplings (e.g., replacing Br with aryl/heteroaryl groups) using Pd(PPh3)4 catalyst .
- Computational modeling : DFT calculations (Gaussian 09) to predict reactive sites and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
